3-[1-[1-Methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carbonyl]piperidin-3-yl]propanoic acid
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Overview
Description
3-[1-[1-Methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carbonyl]piperidin-3-yl]propanoic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its intricate structure, which includes a piperidine ring, a pyrazole ring, and a propanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[1-Methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carbonyl]piperidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1-methylpyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by methylation.
Construction of the Piperidine Ring: The next step involves the formation of the piperidine ring. This can be accomplished through a cyclization reaction of a suitable precursor, such as a 1,5-diketone, under acidic or basic conditions.
Coupling of the Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are then coupled together using a carbonylation reaction, typically involving a carbonylating agent such as phosgene or a carbonyl chloride derivative.
Introduction of the Propanoic Acid Moiety: Finally, the propanoic acid moiety is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis, catalytic processes, and the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[1-[1-Methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carbonyl]piperidin-3-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[1-[1-Methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carbonyl]piperidin-3-yl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-[1-Methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carbonyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Antimicrobial Action: The compound may disrupt the cell membranes or metabolic processes of microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
3-[1-[1-Methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carbonyl]piperidin-3-yl]propanoic acid can be compared with other similar compounds, such as:
3-[1-[1-Methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carbonyl]piperidin-3-yl]butanoic acid: This compound has a butanoic acid moiety instead of a propanoic acid moiety, which may affect its chemical and biological properties.
3-[1-[1-Methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carbonyl]piperidin-3-yl]acetic acid: This compound has an acetic acid moiety, which may result in different reactivity and applications.
3-[1-[1-Methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carbonyl]piperidin-3-yl]benzoic acid:
The uniqueness of this compound lies in its specific structure, which combines a pyrazole ring, a piperidine ring, and a propanoic acid moiety. This combination of functional groups and structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-[1-[1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carbonyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-21-12-14(10-20-21)18-15(6-7-16(24)22(18)2)19(27)23-9-3-4-13(11-23)5-8-17(25)26/h10,12-13,15,18H,3-9,11H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEPDHBDERPUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCC(=O)N2C)C(=O)N3CCCC(C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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